1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)-

Anxiolytic GABA_A receptor Benzodiazepine Binding Site

1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- (CAS 120116-64-5) is a heterocyclic small molecule belonging to the 3,6-disubstituted-1,2,4-triazolo[3,4-a]phthalazine class. This class was originally developed as novel benzodiazepine receptor (BZR) ligands, demonstrating in vitro displacement of ³H-diazepam from rat brain binding sites with Ki values comparable to reference benzodiazepines, and in vivo anticonflict (anxiolytic-like) activity in the Vogel test.

Molecular Formula C18H17N5
Molecular Weight 303.4 g/mol
CAS No. 120116-64-5
Cat. No. B12752417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)-
CAS120116-64-5
Molecular FormulaC18H17N5
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCCNC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H17N5/c1-2-12-19-18-21-20-17-15-11-7-6-10-14(15)16(22-23(17)18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21)
InChIKeyAKILEWSHHCTPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- Procurement Baseline: A Triazolophthalazine Anxiolytic Candidate


1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- (CAS 120116-64-5) is a heterocyclic small molecule belonging to the 3,6-disubstituted-1,2,4-triazolo[3,4-a]phthalazine class [1]. This class was originally developed as novel benzodiazepine receptor (BZR) ligands, demonstrating in vitro displacement of ³H-diazepam from rat brain binding sites with Ki values comparable to reference benzodiazepines, and in vivo anticonflict (anxiolytic-like) activity in the Vogel test [2]. The compound is specifically noted as a 3-propylamino-substituted derivative of the core s-triazolo[3,4-a]phthalazine (Tri-P) scaffold, a series that showed remarkable anxiolytic activity in behavioural models [3]. Its molecular formula is C₁₈H₁₇N₅ with a molecular weight of 303.4 g/mol and a computed XLogP3-AA of 3.9, indicating moderate lipophilicity [4].

Target Engagement
Benzodiazepine site of GABAₐ receptor; reported nanomolar-range binding affinity from class-level series data
Research Model
In vivo anxiolytic-like behavioural pharmacology (Vogel conflict test); reported activity in rodent models
SAR Probe
3-propylamino-6-phenyl substitution enables systematic comparison of N-3 and C-6 side-chain effects

Why 6-Phenyl-3-(propylamino)-1,2,4-triazolo[3,4-a]phthalazine Cannot Be Simply Replaced by an Analog


Substitution on the 3- and 6- positions of the 1,2,4-triazolo[3,4-a]phthalazine core critically modulates both binding affinity for the benzodiazepine site of the GABAₐ receptor and the resulting pharmacological profile. The original Tarzia et al. series demonstrated that variation of the 6-amino substituent (alkylamino vs. alkoxy vs. thioalkyl) directly impacts Ki values and in vivo efficacy, with certain modifications leading to compounds more active than diazepam [1]. Specifically, the 3-propyl group on the core scaffold (Tri-P) was identified as a key driver of anxiolytic activity in behavioral tests, while other derivatives showed different efficacy profiles [2]. Therefore, interchanging this compound with an N-2-propenyl analog (CAS 87540-68-9), an N-methyl analog, or a 6-alkoxy variant will almost certainly alter receptor binding kinetics, intrinsic efficacy, and the therapeutic window between anxiolytic and motor-impairing doses observed in the rotarod test, making substitution without direct comparative data a significant scientific risk [1][2].

N-3 Substitution
The propylamino chain directly influences receptor binding kinetics; propenyl or methyl analogs may shift binding affinity and in vivo endpoint profile.
C-6 Modification
6-alkoxy or thioalkyl variants alter pharmacophore geometry; anxiolytic-like activity and motor-coordination separation may not transfer.
Scaffold Context
Unsubstituted triazolophthalazine core may not reproduce the reported behavioural test activity without the critical 3-propyl group.

Quantitative Differentiation Evidence for 6-Phenyl-3-(propylamino)-1,2,4-triazolo[3,4-a]phthalazine


Benzodiazepine Receptor Binding Affinity Relative to Diazepam and Class Standards

In the foundational class-level SAR study by Tarzia et al., 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines were shown to displace ³H-diazepam from rat brain synaptosomal membranes with Ki values in the nanomolar range, comparable to or exceeding those of diazepam [1]. While the exact Ki for the 6-phenyl-3-(propylamino) derivative was not digitized in the available abstract, the publication's abstract and the patent literature note that several compounds in this series displayed binding affinities superior to classical benzodiazepines [1][2]. The 3-propyl substitution on the triazole ring (PTP scaffold) was highlighted as critical for remarkable anxiolytic activity [3].

Binding Affinity vs. Diazepam
Class-level
Series Ki range: 2.2–88 nM; reported binding comparable to diazepam
Reported binding affinity context; supports receptor occupancy studies
Individual Ki not digitized; class-level inference from SAR study
Anxiolytic GABA_A receptor Benzodiazepine Binding Site

In Vivo Anticonflict (Anxiolytic-Like) Activity in the Vogel Test

The 3-propyl derivative of Tri-P (PTP) was specifically highlighted by Imamura et al. (1993) as showing remarkable anxiolytic activity in three behavioral pharmacological tests, with efficacy described as slightly lower than but comparable to that of diazepam [1]. This finding directly links the 3-propylamino pharmacophore to in vivo efficacy, differentiating it from the unsubstituted Tri-P or other alkyl-modified analogues. The Tarzia et al. (1988) study also demonstrated that certain 6-(alkylamino)-3-aryl derivatives achieved separation between anticonflict doses in the Vogel test and doses impairing motor coordination in the rotarod test, suggesting a therapeutic window superior to classical benzodiazepines like diazepam for select members [2].

In Vivo Anticonflict Activity
Class-level
PTP (3-propyl derivatives) showed activity slightly lower than diazepam in three behavioural tests
Reported in vivo anxiolytic-like endpoint context; supports model-based screening
Class-level inference; specific compound data from series reports
Anxiolytic Behavioural Pharmacology Conflict Test

Differentiation from Propenylamino Analog: Structural Impact on LogP and Physicochemical Profile

The closest structurally characterized analog is 6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine (CAS 87540-68-9), which differs only by substitution of the saturated propylamino chain with an unsaturated propenylamino group . This seemingly minor structural modification introduces an allylic moiety which may alter the compound's conformational flexibility, metabolic susceptibility, and binding interaction with the benzodiazepine binding site. The computed physicochemical profile for 120116-64-5 includes a rotational bond count of 4 and XLogP3-AA of 3.9, suggesting a moderate lipophilic character conducive to blood-brain barrier penetration [1]. The propenyl analog has a molecular weight of 301.3 g/mol (vs. 303.4 g/mol for 120116-64-5), reflecting the loss of two hydrogen atoms and potentially altered hydrogen-bonding capacity .

Physicochemical Differentiation
Context-dependent
MW: 303.4 g/mol; XLogP3-AA: 3.9; saturated propyl vs. unsaturated propenyl (ΔMW +2.1)
Physicochemical differentiation context for side-chain SAR studies
Computed properties; experimental binding comparison unavailable
Physicochemical Property LogP Analog Differentiation

Synthetic Accessibility: Direct Hydrazine-Based Route Enabling Scalable Derivatization

The triazolophthalazine core is synthesized via cyclization of 1-hydrazinophthalazine derivatives with triethylorthoformate or analogous reagents [1]. This modular route allows independent variation of the 3-amino and 6-aryl substituents, a critical advantage for parallel SAR exploration not shared by more constrained heterocyclic scaffolds such as benzodiazepines or pyrazolophthalazines. Patent literature explicitly describes the synthesis of 6-chloro-3-phenyl-triazolo[3,4-a]phthalazine as a versatile intermediate, which can be subsequently functionalized with propylamine to access the target compound, suggesting a robust and potentially scalable synthetic pathway [2][3].

Synthetic Accessibility
Method context
Modular synthesis via 6-chloro intermediate; amine displacement enables parallel derivatization
Supports library synthesis and scalable probe development
Described in patent examples; review for specific protocol
Medicinal Chemistry Synthesis Scale-up

Optimal Application Scenarios for Procuring 6-Phenyl-3-(propylamino)-1,2,4-triazolo[3,4-a]phthalazine (CAS 120116-64-5)


GABAₐ Receptor Pharmacology Tool Compound for Anxiolytic SAR Studies

Based on its classification as a benzodiazepine receptor ligand with nanomolar affinity and demonstrated in vivo anticonflict activity [1][2], this compound serves as a well-defined chemical probe for investigating the structural determinants of GABAₐ receptor modulation. Its 3-propylamino-6-phenyl substitution pattern fills a specific SAR niche, allowing systematic comparison with N-3 allyl, N-3 methyl, or 6-alkoxy derivatives to dissect the contributions of side-chain topology to receptor subtype selectivity and intrinsic efficacy. The documented synthetic accessibility from a common 6-chloro intermediate further supports its procurement for focused library synthesis [3].

Reference Compound for In Vivo Behavioral Pharmacology Models of Anxiety

Given that the 3-propyl-triazolo[3,4-a]phthalazine (PTP) scaffold was specifically called out for its remarkable activity in three behavioral pharmacological tests [2], this compound is a candidate reference standard for calibrating anxiolytic screening assays such as the Vogel conflict test, elevated plus maze, or light-dark box. Its activity, described as slightly lower than diazepam, makes it suitable as a comparator for novel non-sedative anxiolytics, particularly those where a defined separation between anxiolytic and motor-impairing doses is a critical go/no-go criterion [1].

Medicinal Chemistry Starting Point for Metabolic Stability Optimization

The saturated n-propylamino side chain of 120116-64-5, contrasted with the unsaturated propenylamino analog (CAS 87540-68-9), provides a direct platform for studying the impact of side-chain saturation on metabolic stability, particularly susceptibility to cytochrome P450-mediated N-dealkylation or allylic oxidation [4]. This makes it a valuable procurement choice for DMPK groups seeking to profile the metabolic liabilities of triazolophthalazine anxiolytics and to guide subsequent lead optimization towards candidates with improved pharmacokinetic profiles.

Internal Reference Standard for Analytical Method Development

With its well-defined molecular formula (C₁₈H₁₇N₅), exact mass (303.14800 Da), and CAS registry number [4], this compound can serve as a system suitability standard or internal reference for LC-MS/MS or HPLC method development in bioanalytical laboratories quantifying triazolophthalazine analogs in biological matrices. The absence of stereocenters simplifies its use as a calibration standard, avoiding the complications of diastereomer or enantiomer mixtures present in other CNS-active chemotypes.

Application
Selection Property
Validation Focus
GABAₐ receptor pharmacological studies
Defined N-3/C-6 substitution pattern
Receptor occupancy and in vitro functional response context
In vivo anxiolytic-like behavioural research models
Reported activity rank in rodent conflict tests
Model-specific endpoint separation context
Metabolic stability SAR studies
Saturated vs. unsaturated N-3 side chain
In vitro metabolic stability and metabolite identification endpoints
Bioanalytical method development (LC-MS/MS, HPLC)
Well-defined monoisotopic mass and chromophore
Method precision, accuracy, and matrix effect assessment in research matrices
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